N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxy, and benzenesulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with benzenesulfonyl chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Introduction of the dichlorophenyl group: The final step involves the reaction of the sulfonamide intermediate with 2,3-dichlorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide shares structural similarities with other sulfonamide derivatives and hydrazone compounds.
Uniqueness
Structural Features: The presence of both dichlorophenyl and methoxy groups in the same molecule is unique and may contribute to its distinct biological activities.
Biological Activities: Compared to similar compounds, it may exhibit unique antimicrobial or anticancer properties due to its specific structure.
Properties
Molecular Formula |
C25H23Cl2N3O5S |
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Molecular Weight |
548.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23Cl2N3O5S/c1-3-14-35-22-13-12-18(15-23(22)34-2)16-28-29-24(31)17-30(21-11-7-10-20(26)25(21)27)36(32,33)19-8-5-4-6-9-19/h3-13,15-16H,1,14,17H2,2H3,(H,29,31)/b28-16+ |
InChI Key |
XJDVPOZBYRZBOD-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
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